

In-Depth Technical Guide: Irbesartan Impurity 20-d4

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Compound of Interest

Compound Name: *Irbesartan impurity 20-d4*

Cat. No.: *B15140630*

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This technical guide provides a comprehensive overview of **Irbesartan impurity 20-d4**, a deuterated analog of a known Irbesartan process impurity. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Irbesartan. This document details the chemical structure, analytical data, and relevant experimental workflows.

Chemical Structure and Identification

Irbesartan Impurity 20 is formally identified as 5-(4'-(azidomethyl)-[1, 1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole.^[1] This impurity is a process-related impurity that can arise during the synthesis of Irbesartan, particularly in processes involving trityl protection of the tetrazole ring.

The deuterated analog, **Irbesartan Impurity 20-d4**, has the IUPAC name 5-(4'-(azidomethyl)-[1, 1'-biphenyl]-2-yl-2', 3', 5', 6'-d4)-2-trityl-2H-tetrazole.^[2] The four deuterium atoms are located on the phenyl ring that is directly attached to the tetrazole group. This stable isotope-labeled compound is primarily used as an internal standard for the accurate quantification of Irbesartan and its impurities in analytical studies, such as those employing mass spectrometry.^[2]

Chemical Structure of **Irbesartan Impurity 20-d4**:

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Caption: The chemical structure of **Irbesartan Impurity 20-d4**, with the four deuterium atoms highlighted on the biphenyl ring.

Quantitative Data

The following table summarizes the key quantitative data for **Irbesartan Impurity 20-d4**.

Parameter	Value	Reference
IUPAC Name	5-(4'-(azidomethyl)-[1, 1'-biphenyl]-2-yl-2', 3', 5', 6'-d4)-2-trityl-2H-tetrazole	[2]
CAS Number	Not available for the deuterated analog. (143618-44-4 for the non-deuterated form)	[1]
Molecular Formula	C ₃₃ H ₂₁ D ₄ N ₇	
Molecular Weight	523.62 g/mol	

Note: Detailed analytical data such as NMR chemical shifts and mass spectrometry fragmentation patterns are typically provided in the Certificate of Analysis from the supplier of the reference standard. This data is not consistently available in public literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **Irbesartan Impurity 20-d4** are proprietary to the manufacturers of analytical standards. However, a general understanding of its formation and analysis can be derived from the literature on Irbesartan synthesis and impurity characterization. The following are representative protocols.

General Synthesis of Tritylated Sartan Intermediates

The formation of Irbesartan Impurity 20 is related to the synthesis of Irbesartan, which often involves the coupling of a protected tetrazole-biphenyl moiety with the appropriate side chain. The azide functionality can be introduced from starting materials or through side reactions.

Representative Reaction:

- **Trityl Protection:** The tetrazole ring of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole is protected with a trityl group using trityl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
- **Azide Formation:** The bromo-methyl group can be converted to an azidomethyl group via reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction would lead to the formation of Irbesartan Impurity 20.

Analytical Method for Impurity Profiling

A common approach for the detection and quantification of Irbesartan impurities is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

LC-MS/MS Method:

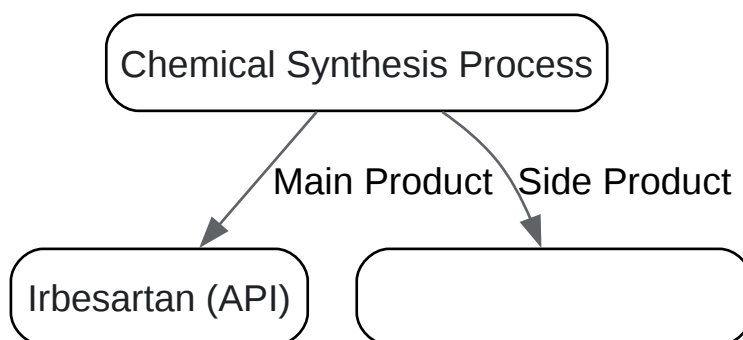
- **Chromatographic Column:** A C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 4.6 mm × 150 mm, 3.5 μm) is typically used.

- Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water, pH adjusted to 3.5 with ammonia) and an organic solvent (e.g., acetonitrile).
- Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode is used for detection and identification.
- Internal Standard: **Irbesartan Impurity 20-d4** would be used as an internal standard. A known concentration is spiked into the sample to be analyzed.
- Quantification: The ratio of the peak area of the analyte (Irbesartan or its impurities) to the peak area of the internal standard (**Irbesartan Impurity 20-d4**) is used to calculate the concentration of the analyte.

Diagrams

Logical Relationship of Irbesartan and Impurity 20

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Irbesartan, and Impurity 20 as a process-related impurity.

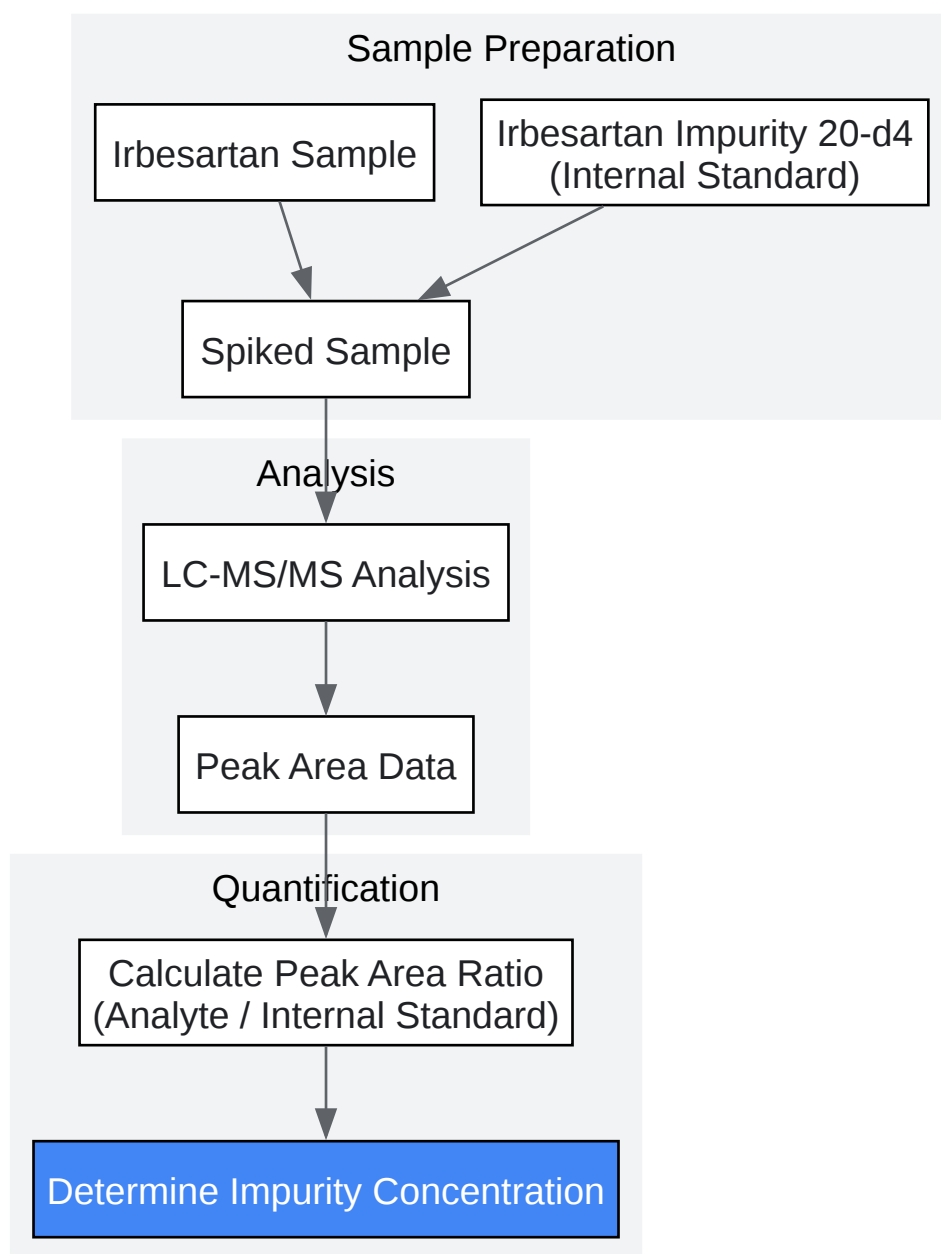


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Caption: Relationship between Irbesartan synthesis and the formation of Impurity 20.

Experimental Workflow for Impurity Quantification

This diagram outlines a typical workflow for the quantification of an Irbesartan impurity using an internal standard like **Irbesartan Impurity 20-d4**.



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Caption: Workflow for impurity quantification using an internal standard.

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References

- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
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